N-(furan-2-ylmethyl)cyclopropanamine
Overview
Description
N-(furan-2-ylmethyl)cyclopropanamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopropanamine Compounds and Their Use in CNS Disorders :
- Cyclopropanamine compounds, including N-(2-furylmethyl)cyclopropanamine, are being studied for their potential role in treating central nervous system disorders such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation (Blass, 2016).
Use in Catalytic Enantioselective Mannich Reactions :
- Cyclopropenimine, related to cyclopropanamine compounds, is shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This reactivity is significant for the synthesis of various biologically active compounds (Bandar & Lambert, 2013).
Cyclopropanation of Alkenes :
- A study reported the synthesis of (2-furyl)cyclopropanes, achieved through cyclopropanation reactions involving (2-furyl)carbene-chromium intermediates. This process is catalyzed by late transition metals and is relevant for creating novel organic compounds (Miki et al., 2002).
Synthesis of Trans-2-(Trifluoromethyl)cyclopropanamine :
- The synthesis of Trifluoromethyl)cyclopropanamine, a related compound, was achieved using sulfur tetrafluoride. This research underlines the potential for large-scale production of cyclopropanamine derivatives (Bezdudny et al., 2011).
MAO Inhibitors for Depression and Cancer :
- Cyclopropylamines, including N-(2-furylmethyl)cyclopropanamine, are explored as mechanism-based inhibitors of monoamine oxidases (MAO) and LSD1 for potential treatment of depression and cancer. These compounds provide a useful scaffold for designing targeted inhibitors (Malcomson et al., 2015).
Synthesis of Bicyclic Cyclopropylamines :
- Research into the synthesis of cyclopropylamines by Ti(II)-mediated intramolecular coupling of terminal olefinic moieties demonstrates the creation of novel and strained bicyclic structures. These compounds are key building blocks in biologically active compounds (Cao, Xiao, & Joullié, 1999).
Enantioselective Brønsted Base Catalysis :
- Cyclopropenimines, closely related to cyclopropanamines, are highly effective as enantioselective Brønsted base catalysts, useful in Michael reactions of glycine imine substrates. This research opens up possibilities for asymmetric catalysis (Bandar & Lambert, 2012).
Insecticidal Activity of Cyclopropanecarboxylates :
- The insecticidal activities of cyclopropane-carboxylates, including those with furylmethyl groups, have been studied. Some derivatives demonstrated significant activity against houseflies and mustard beetles, indicating potential applications in pest control (Elliott et al., 1976).
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)cyclopropanamine, also known as Cyclopropyl-furan-2-ylmethyl-amine, N-[(furan-2-yl)methyl]cyclopropanamine, or N-(2-furylmethyl)cyclopropanamine, is a compound that has been studied for its potential therapeutic applications. Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . For instance, some N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Biochemical Pathways
Furan derivatives have been known to interact with various biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
The compound is known to be a liquid at room temperature, with a predicted boiling point of 1984° C at 760 mmHg and a predicted density of 11 g/mL .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Action Environment
Biochemical Analysis
Biochemical Properties
N-(2-furylmethyl)cyclopropanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lysine-specific demethylase-1 (LSD1), an enzyme involved in the demethylation of histone proteins . This interaction can influence gene expression by altering the methylation status of histones, thereby impacting chromatin structure and function.
Cellular Effects
N-(2-furylmethyl)cyclopropanamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with LSD1 can lead to changes in gene expression patterns, which in turn can affect cell differentiation, proliferation, and apoptosis . Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of N-(2-furylmethyl)cyclopropanamine involves its binding interactions with biomolecules. It acts as an inhibitor of LSD1, leading to an increase in the methylation of histone proteins . This inhibition can result in changes in gene expression, which can have downstream effects on various cellular processes. The compound’s unique structure allows it to fit into the active site of LSD1, thereby blocking its enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-furylmethyl)cyclopropanamine can change over time. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(2-furylmethyl)cyclopropanamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit LSD1 without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on gene expression and cellular function.
Metabolic Pathways
N-(2-furylmethyl)cyclopropanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of LSD1 can affect the metabolic pathways associated with histone methylation and demethylation . This can lead to changes in the levels of various metabolites and influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(2-furylmethyl)cyclopropanamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
N-(2-furylmethyl)cyclopropanamine is localized within specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDMHNZROESOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406019 | |
Record name | N-(2-furylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-37-3 | |
Record name | N-Cyclopropyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831203-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-furylmethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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